(E)-3-(3-methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-2-3-13(11-15)5-6-16(22)19-12-17-20-18(21-25-17)14-7-9-24-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,19,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZMTNGBFRCAN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the provided evidence:
Research Findings and Implications
Structural Stability : The target compound’s tetrahydropyran-oxadiazole moiety is structurally analogous to compounds with demonstrated metabolic stability in pharmacokinetic studies (e.g., ’s macrofilaricidal agent) . This contrasts with ’s compound, where a hydroxy group increases polarity but may limit blood-brain barrier penetration .
The target’s oxadiazole-tetrahydropyran unit may similarly engage hydrogen bonding or hydrophobic interactions in enzyme active sites.
Synthetic Accessibility : The target compound’s synthesis likely mirrors methods used for and ’s analogs, involving condensation of acryloyl chlorides with amine-functionalized oxadiazoles .
Q & A
Q. What synthesis methodologies are recommended for laboratory-scale preparation of this compound, and how can reaction efficiency be systematically optimized?
Answer: The compound’s synthesis likely involves multi-step organic reactions, including acrylamide formation and oxadiazole ring cyclization. Key methodologies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation, with microwave-assisted heating to reduce reaction time .
- Catalytic systems : Transition-metal catalysts (e.g., Cu(I)) for photo-induced sulfonylation or cross-coupling steps, as demonstrated in similar acrylamide syntheses .
- Optimization via Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, stoichiometry, and pH. For example, a 2^3 factorial design (temperature: 25–80°C; catalyst loading: 1–5 mol%; reaction time: 12–24 hrs) can identify optimal conditions .
Example DoE Table:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Catalyst (mol%) | 1 | 5 |
| Reaction Time (hr) | 12 | 24 |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (E-configuration) and oxadiazole ring formation .
- HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete cyclization .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for stability studies .
Advanced Research Questions
Q. How can non-covalent interactions influence the compound’s reactivity in catalytic systems or supramolecular assemblies?
Answer: Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) may:
- Modulate catalytic activity : The methoxyphenyl group could engage in π-stacking with aromatic residues in enzyme active sites, altering reaction kinetics .
- Enhance stability : Tetrahydro-2H-pyran’s chair conformation may stabilize oxadiazole via intramolecular H-bonding, reducing degradation in aqueous media .
- Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .
Q. What computational strategies can predict the compound’s interaction with biological targets or guide derivative design?
Answer:
- Molecular docking : Simulate binding modes with kinases or GPCRs using AutoDock Vina, focusing on the acrylamide warhead’s electrophilicity .
- De novo scaffold design : Apply algorithms like CoreDesign to generate derivatives with modified oxadiazole substituents while retaining bioactivity .
- MD simulations : Assess conformational stability of the tetrahydro-2H-pyran ring under physiological conditions .
Q. How should researchers address contradictions in synthetic yield data across studies?
Answer:
- Root-cause analysis : Compare reaction conditions (e.g., inert atmosphere vs. aerobic) and purity of starting materials .
- Reproducibility protocols : Standardize quenching methods (e.g., flash-freezing vs. gradual cooling) to minimize oxadiazole ring decomposition .
- Bayesian optimization : Implement adaptive experimental design to iteratively refine parameters (e.g., solvent polarity, catalyst) and resolve discrepancies .
Methodological Frameworks
Q. What experimental workflows integrate automation for high-throughput screening of derivatives?
Answer:
- Automated synthesis platforms : Use flow-chemistry reactors for continuous production and inline HPLC monitoring .
- Machine learning : Train models on historical SAR data to prioritize derivatives with predicted IC50 values < 100 nM .
- Case study : A factorial DoE (4 variables, 16 runs) reduced optimization time for a similar acrylamide by 60% .
Q. How can researchers design robust in vitro assays to evaluate biological activity?
Answer:
- Target selection : Prioritize kinases (e.g., Wee1) due to acrylamide’s propensity for covalent inhibition .
- Assay conditions : Use TR-FRET (time-resolved fluorescence) with ATP-concentration gradients (0.1–10 mM) to measure competitive binding .
- Data interpretation : Apply Michaelis-Menten kinetics to distinguish covalent vs. non-covalent inhibition mechanisms .
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